molecular formula C20H39NO2 B12715028 Dicyclohexylamine octanoate CAS No. 90480-53-8

Dicyclohexylamine octanoate

Cat. No.: B12715028
CAS No.: 90480-53-8
M. Wt: 325.5 g/mol
InChI Key: HFNYKMJSBDPKSF-UHFFFAOYSA-N
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Description

Dicyclohexylamine octanoate is an organic compound that belongs to the class of amines. It is a derivative of dicyclohexylamine, where the amine group is bonded to an octanoate group. This compound is known for its applications in various industrial and scientific fields, particularly in the development of new materials and corrosion inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine octanoate can be synthesized through the esterification reaction between dicyclohexylamine and octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Dicyclohexylamine octanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dicyclohexylamine octanoate involves its interaction with specific molecular targets and pathways. For instance, in corrosion inhibition, the compound forms a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Properties

CAS No.

90480-53-8

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;octanoic acid

InChI

InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10)

InChI Key

HFNYKMJSBDPKSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2

Related CAS

15816-71-4

Origin of Product

United States

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